molecular formula C14H11ClF3N3O2 B2657231 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide CAS No. 1444643-44-0

2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide

Cat. No.: B2657231
CAS No.: 1444643-44-0
M. Wt: 345.71
InChI Key: NMEWBMDIJFEBAP-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to another pyridine ring through a carboxamide linkage. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of 2-chloro-6-methylpyridine: This can be achieved by chlorination of 6-methylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the trifluoroethoxy group: The 2-chloro-6-methylpyridine is then reacted with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate (K2CO3) to form the trifluoroethoxy derivative.

    Coupling with 3-aminopyridine: The trifluoroethoxy derivative is then coupled with 3-aminopyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or acids. Reduction reactions can also be performed on the carboxamide group to yield amines.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.

Industry

In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: Lacks the trifluoroethoxy and carboxamide groups, making it less complex and potentially less bioactive.

    6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide: Similar structure but without the chloro group, which may affect its reactivity and biological activity.

    2-chloro-6-methyl-N-[3-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxamide: Contains a trifluoromethyl group instead of trifluoroethoxy, which can alter its chemical properties and biological interactions.

Uniqueness

The presence of both the trifluoroethoxy group and the carboxamide linkage in 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide makes it unique compared to its analogs. These functional groups contribute to its enhanced bioavailability, metabolic stability, and potential for diverse biological activities.

Properties

IUPAC Name

2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-8-2-4-10(12(15)20-8)13(22)21-9-3-5-11(19-6-9)23-7-14(16,17)18/h2-6H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEWBMDIJFEBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CN=C(C=C2)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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